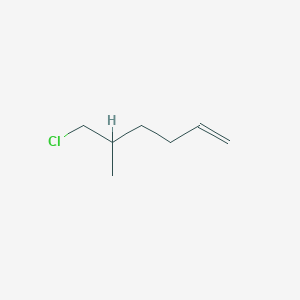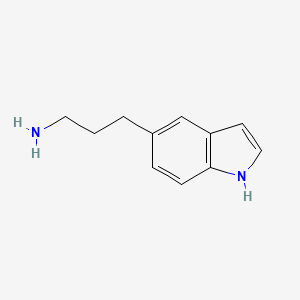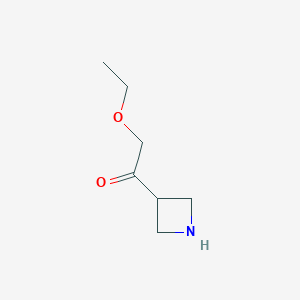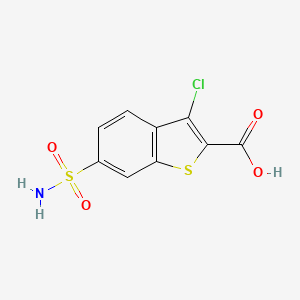
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₅Br. It is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is further connected to another cyclopropyl group through a propan-2-yl linkage. This compound is primarily used for research purposes and has various applications in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving radical reactions and cyclopropyl group transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Chloro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1-Iodo-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(1-Fluoro-2-cyclopropylpropan-2-yl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro analogs. The cyclopropyl groups also impart significant strain to the molecule, influencing its reactivity and stability.
Propriétés
Formule moléculaire |
C9H15Br |
|---|---|
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
(1-bromo-2-cyclopropylpropan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c1-9(6-10,7-2-3-7)8-4-5-8/h7-8H,2-6H2,1H3 |
Clé InChI |
PJJUJBVLRFZKFS-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C1CC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)


![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)


![1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)



